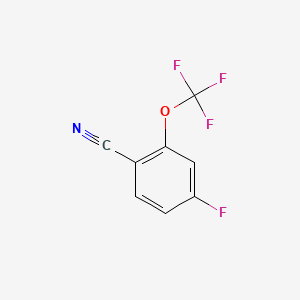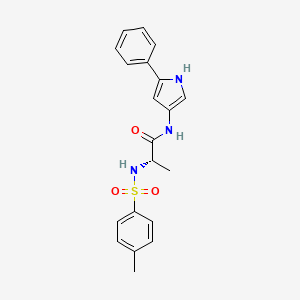
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide
Descripción general
Descripción
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide, which is abbreviated as SMPP, is a synthetic, sulfonamide-based compound that has been widely studied for its potential use in scientific research. SMPP has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used in a variety of laboratory experiments, and its potential applications in medicine and biotechnology are being explored.
Aplicaciones Científicas De Investigación
TRPV1 Antagonists
A significant application of compounds structurally related to (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide is as TRPV1 antagonists. TRPV1 is a receptor involved in pain perception, and antagonists of this receptor have the potential to act as analgesics. For instance, derivatives of similar compounds have shown high affinity as TRPV1 ligands, indicating potential for pain management applications. Specifically, a study by Ann et al. (2016) found that certain N-benzyl phenylsulfonamide derivatives exhibited strong analgesic activity in pain models, highlighting the relevance of these compounds in pain management research (Ann et al., 2016).
Biocatalysis in Drug Metabolism
Compounds like (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide can be used in biocatalysis for drug metabolism studies. Zmijewski et al. (2006) demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of similar compounds. This approach is vital for understanding drug metabolism and supporting the structure characterization of metabolites (Zmijewski et al., 2006).
Antimicrobial Applications
Some derivatives of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide exhibit antimicrobial properties. For example, a study by Akbari et al. (2022) found that certain N-substituted pyrrolin-2-ones, related to this compound, showed antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Akbari et al., 2022).
Antibacterial Activity
Sulfonamide derivatives, structurally akin to the subject compound, have been synthesized and evaluated for antibacterial activity. Ajani et al. (2012) synthesized a series of such compounds and found them effective against various bacterial strains, indicating their potential in addressing bacterial infections (Ajani et al., 2012).
A3 Adenosine Receptor Agonists
Compounds structurally related to (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide have been studied as A3 adenosine receptor agonists. Baraldi et al. (2004) synthesized and tested a series of derivatives, finding that they displayed affinity for this receptor in the nanomolar range. This indicates potential applications in the treatment of diseases where A3 adenosine receptor modulation is beneficial (Baraldi et al., 2004).
Anticonvulsant Activity
Similar compounds have been investigated for anticonvulsant activity. Kamiński et al. (2016) synthesized a library of propanamide derivatives, evaluating them in various seizure models. This research suggests potential use in developing new antiepileptic drugs (Kamiński et al., 2016).
Anticancer Agents
Another important application is in the field of cancer research. Redda et al. (2011) synthesized derivatives of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, evaluating their cytotoxic effects on various cancer cell lines. This underscores the potential of these compounds as anticancer agents (Redda et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-phenyl-1H-pyrrol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-8-10-18(11-9-14)27(25,26)23-15(2)20(24)22-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21,23H,1-2H3,(H,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXUDGPFRNIMZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743411 | |
| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-(5-phenyl-1H-pyrrol-3-yl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide | |
CAS RN |
99740-00-8 | |
| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-(5-phenyl-1H-pyrrol-3-yl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
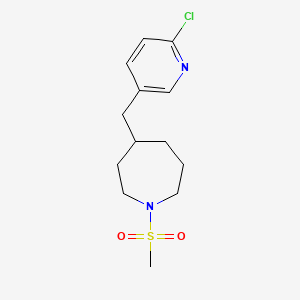
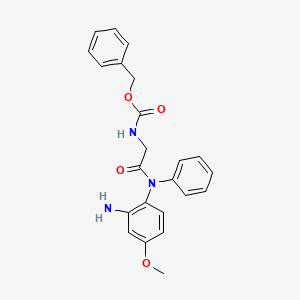
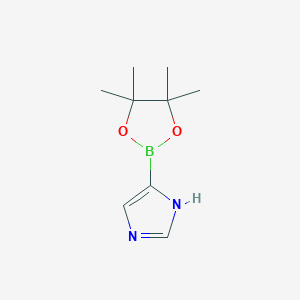
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
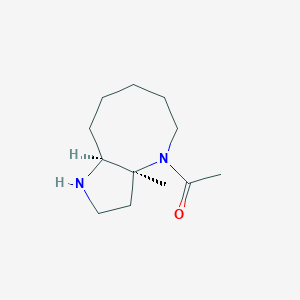
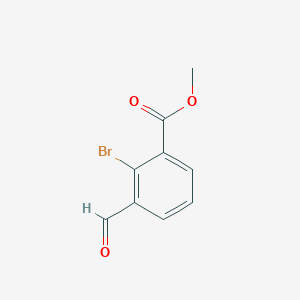


![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)

